

# The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights

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## Compound of Interest

Compound Name: *Fusicoccin H*

Cat. No.: B1233563

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## Executive Summary

**Fusicoccin H** (FC-H) is a diterpenoid glycoside and a minor metabolite produced by the fungus *Phomopsis amygdali* (previously *Fusicoccum amygdali*)[1][2][3]. Unlike its well-studied analogue, Fusicoccin A (FC-A), a potent phytotoxin known for inducing plant wilting, **Fusicoccin H** exhibits significantly reduced biological activity[4][5]. It is structurally distinct and serves as a biosynthetic precursor to FC-A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Fusicoccin H**. Its unique profile as a structurally related but biologically weak analogue makes it a valuable tool for structure-activity relationship (SAR) studies and for probing the intricacies of the 14-3-3 protein-protein interactions stabilized by fusicoccanes.

## Chemical Structure and Physicochemical Properties

**Fusicoccin H** is chemically identified as 16-O-demethyl-19-deoxy-de-t-pentenylidideacetylFC. Structurally, it is a terpene glycoside characterized by the core 5-8-5 carbocyclic ring system typical of fusicoccanes. Key distinctions from the highly active Fusicoccin A include the absence of acetyl groups and the lack of the O-tert-pentenyl group on the glucose moiety, which contributes to its increased hydrophilicity.

## Data Presentation: Physicochemical Properties

The quantitative properties of **Fusicoccin H** are summarized in the table below for clear reference and comparison.

Property	Value	Source
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(1E,3R,8R,9R,10R,11S,14S)- 9-hydroxy-14- (hydroxymethyl)-3,10-dimethyl- 6-propan-2-yl-8- tricyclo[9.3.0.0 <sup>3,7</sup> ]tetradeca- 1,6-dieny]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	
Molecular Formula	C <sub>26</sub> H <sub>42</sub> O <sub>8</sub>	
Molecular Weight	482.6 g/mol	
CAS Number	50906-51-9	
Classification	Terpene Glycoside	

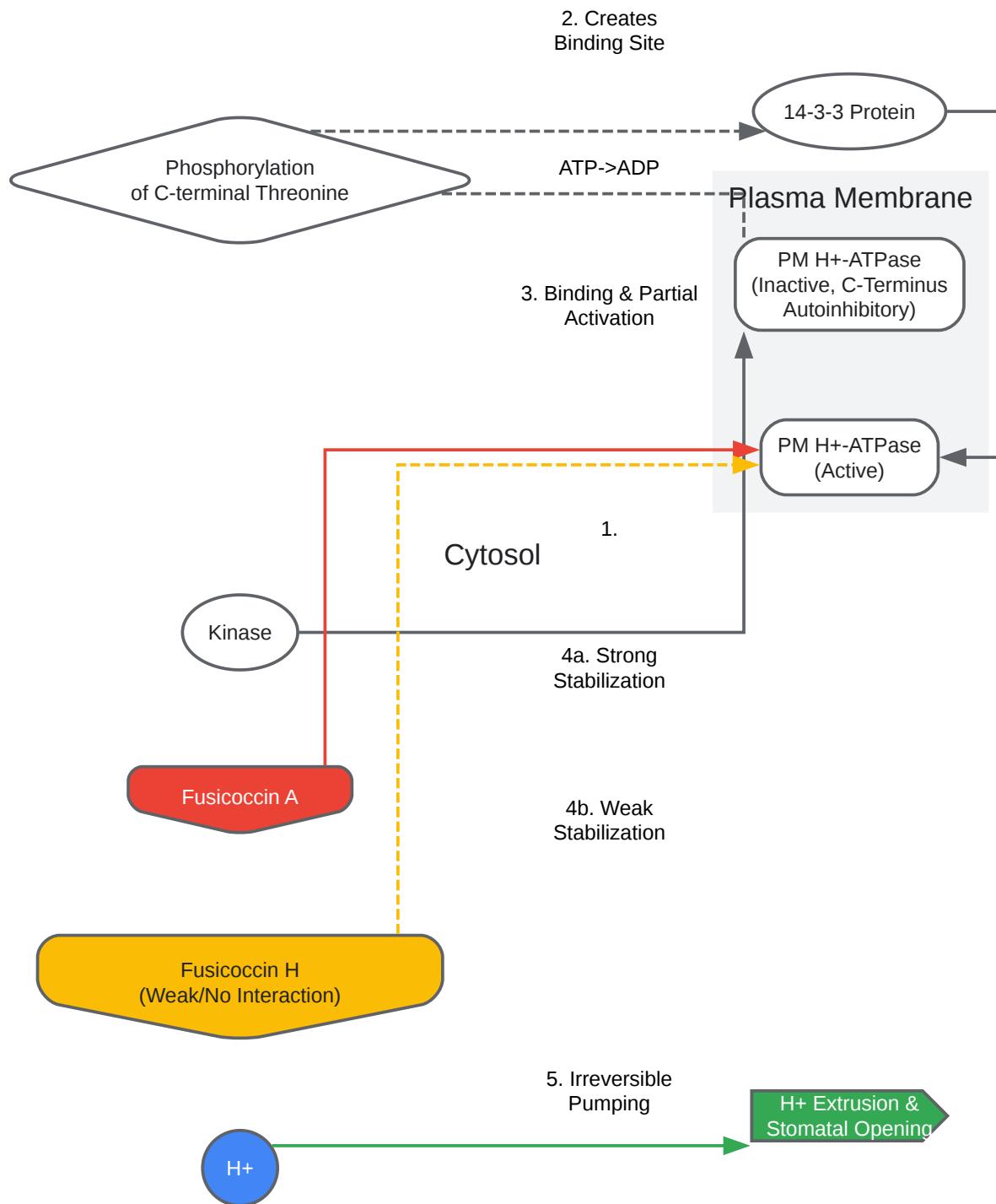
## Biological Activity and Mechanism of Action

The biological activity of fusicoccins is primarily mediated by their ability to stabilize the protein-protein interaction (PPI) between the plasma membrane (PM) H<sup>+</sup>-ATPase and regulatory 14-3-3 proteins. This stabilization locks the H<sup>+</sup>-ATPase in a permanently active state, leading to proton extrusion, membrane hyperpolarization, and a cascade of physiological effects, most notably the irreversible opening of stomata, which causes wilting in plants.

**Fusicoccin H**, however, is a weak effector of this system. Studies comparing various fusicoccin analogues have demonstrated that FC-H has little to no effect on plant growth, stomatal opening, or photosynthesis. This lack of activity is attributed to its structural differences from FC-A, particularly its increased hydrophilicity, which likely results in a significantly weaker binding affinity for the 14-3-3/H<sup>+</sup>-ATPase ternary complex.

## Signaling Pathway: Fusicoccin-Mediated H<sup>+</sup>-ATPase Activation

The following diagram illustrates the established signaling pathway for active fusicoccins like FC-A. **Fusicoccin H** fails to effectively complete the final stabilization step.

Mechanism of H<sup>+</sup>-ATPase Activation by Fusicoccin[Click to download full resolution via product page](#)**Caption:** Fusicoccin signaling pathway at the plasma membrane.

## Experimental Protocols

Detailed experimental protocols are critical for reproducing and building upon existing research. Below are methodologies derived from studies involving the isolation and functional analysis of fusicoccins.

### Isolation and Identification of Fusicoccin H

**Fusicoccin H** was first isolated from the culture filtrates of *Phomopsis amygdali*. The general workflow involves large-scale fermentation, extraction, and chromatographic separation.

Methodology:

- Fermentation: *P. amygdali* is cultured in a suitable liquid medium on a pilot plant scale to generate sufficient biomass and secondary metabolites.
- Extraction: The culture filtrate is acidified and extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined, dried (e.g., over anhydrous  $\text{Na}_2\text{SO}_4$ ), and evaporated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography. A typical sequence involves:
  - Initial separation on a silica gel column using a gradient of methanol in chloroform.
  - Fractions containing fusicoccanes are identified by thin-layer chromatography (TLC).
  - Further purification of relevant fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate minor metabolites like **Fusicoccin H**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known standards and previously published data.

### Assay for Stomatal Opening and Plant Growth

The biological inactivity of **Fusicoccin H** is often demonstrated in contrast to the potent effects of Fusicoccin A.

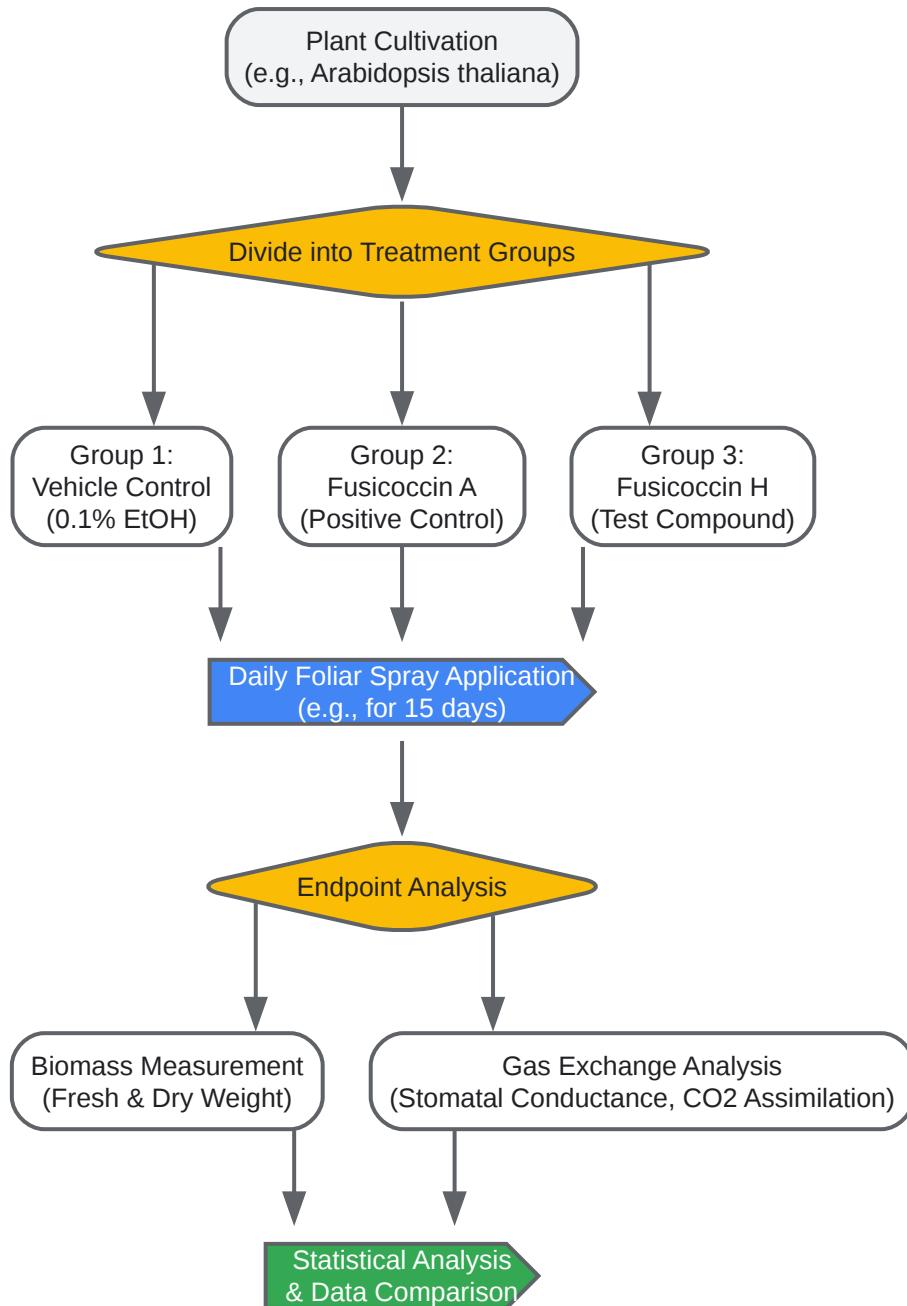
Methodology:

- Plant Material: *Arabidopsis thaliana* plants are typically used. They are grown under controlled conditions (e.g., 16h light/8h dark cycle, 22°C) with sufficient water.
- Treatment: Ten-day-old plants are sprayed daily with a chemical solution containing the test compound (e.g., 0.3–30  $\mu$ M **Fusicoccin H** or Fusicoccin A) dissolved in a vehicle like 0.1% ethanol. Control plants are treated with the vehicle alone.
- Growth Measurement: After a set period (e.g., at age 25 days), plants are harvested. The aboveground fresh and dry weights of the rosettes are measured and compared between treatment groups.
- Stomatal Conductance Measurement: Stomatal opening can be quantified by measuring gas exchange using an infrared gas analyzer. The CO<sub>2</sub> assimilation rate and stomatal conductance are measured on intact leaves before and after treatment to assess the physiological response.

## Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the effects of different fusicoccin analogues on plant physiology.

## Workflow for Comparative Analysis of Fusicoccins

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